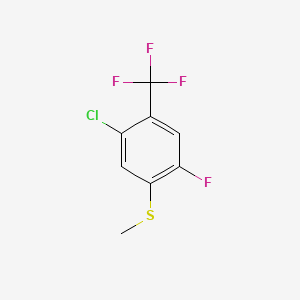
(5-cCloro-2-fluoro-4-(trifluoromethyl)phenyl)(methyl)sulfane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-cCloro-2-fluoro-4-(trifluoromethyl)phenyl)(methyl)sulfane is an organosulfur compound characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to a phenyl ring, along with a methylsulfane group
準備方法
Synthetic Routes and Reaction Conditions: This process can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfone under conditions that promote radical formation, such as photoredox catalysis or thermal initiation .
Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation reactions, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of robust catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the halogen atoms, potentially leading to the removal of chlorine or fluorine groups.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially at positions ortho or para to the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: In biological research, the compound can serve as a probe to study the effects of fluorinated groups on biological activity and molecular interactions.
Industry: In the materials science industry, the compound can be used to create novel materials with unique properties, such as increased hydrophobicity or enhanced thermal stability .
作用機序
The mechanism of action of (5-cCloro-2-fluoro-4-(trifluoromethyl)phenyl)(methyl)sulfane involves its interaction with molecular targets through the trifluoromethyl group, which can influence the compound’s electronic properties and reactivity. The presence of the sulfur atom allows for potential interactions with thiol groups in proteins, affecting enzyme activity and signaling pathways .
類似化合物との比較
- (5-Chloro-2-fluoro-4-(trifluoromethyl)phenyl)(ethyl)sulfane
- (5-Chloro-2-fluoro-4-(trifluoromethyl)phenyl)(propyl)sulfane
- (5-Chloro-2-fluoro-4-(trifluoromethyl)phenyl)(butyl)sulfane
Uniqueness: Compared to its analogs, (5-cCloro-2-fluoro-4-(trifluoromethyl)phenyl)(methyl)sulfane is unique due to its specific combination of halogen and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The methylsulfane group also provides distinct steric and electronic effects, differentiating it from longer alkyl chain analogs .
特性
分子式 |
C8H5ClF4S |
|---|---|
分子量 |
244.64 g/mol |
IUPAC名 |
1-chloro-4-fluoro-5-methylsulfanyl-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H5ClF4S/c1-14-7-3-5(9)4(2-6(7)10)8(11,12)13/h2-3H,1H3 |
InChIキー |
NMXIRCUHKJRQDX-UHFFFAOYSA-N |
正規SMILES |
CSC1=C(C=C(C(=C1)Cl)C(F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phosphine, [(20aR)-6,7,8,9,10,11,12,13,14,15-decahydrodibenzo[b,d][1,6]dioxacyclohexadecin-1,20-diyl]bis[diphenyl-(9CI)](/img/structure/B14771889.png)
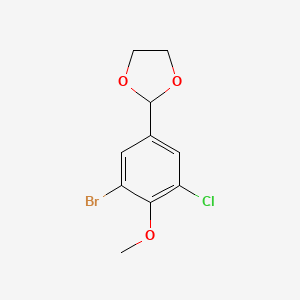

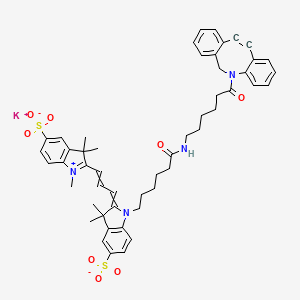

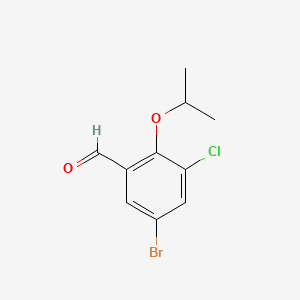
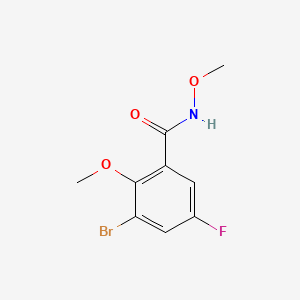
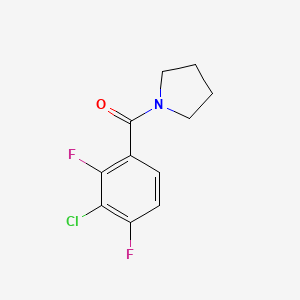
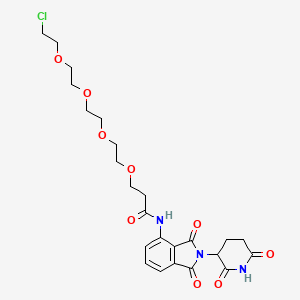
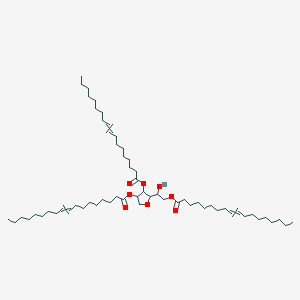
![6-Methylspiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one 2,2,2-trifluoroacetate](/img/structure/B14771953.png)



